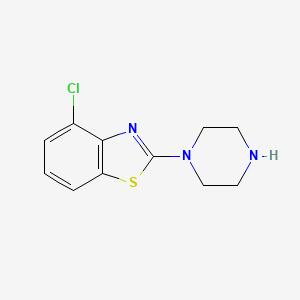

4-氯-2-哌嗪-1-基苯并噻唑

描述

“4-Chloro-2-piperazin-1-yl-benzothiazole” is a chemical compound with the CAS Number: 69389-15-7 . It has a molecular weight of 253.76 and its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole . The compound is solid in physical form .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-piperazin-1-yl-benzothiazole” is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-piperazin-1-yl-benzothiazole” include its solid physical form and a molecular weight of 253.76 . Its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole .

科学研究应用

抗癌和抗炎活性

Ghule 等人 (2013) 的一项研究涉及 N-(1,3-苯并噻唑-2-基)-2-[4-(5-氰基-6-亚氨基-2-氧代-1,2,3,4-四氢嘧啶-4-基)哌嗪-1-基]乙酰胺的衍生物合成,以评估其抗癌和抗炎活性。这些化合物对癌细胞系表现出选择性影响,并表现出优异的抗炎活性,表明在开发具有增强抗癌和抗炎特性的化合物方面具有显着潜力 (Ghule, Deshmukh, & Chaudhari, 2013)。

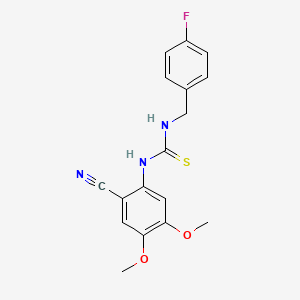

抗胆碱酯酶特性

Mohsen 等人 (2014) 合成了带有哌嗪和硫代氨基甲酸酯部分的苯并噻唑衍生物,以研究其抗胆碱酯酶特性。与多奈哌齐相比,一些化合物表现出抑制效果,突出了它们作为抗胆碱酯酶剂的潜力 (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014)。

抗菌活性

Patel, Agravat 和 Shaikh (2011) 探索了合成新的吡啶衍生物,其中包含 2-氨基取代的苯并噻唑和哌嗪,对几种细菌和真菌菌株表现出可变且适度的抗菌活性。这项研究表明这些衍生物在开发新的抗菌剂中的用途 (Patel, Agravat, & Shaikh, 2011)。

抗增殖和抗 HIV 活性

Al-Soud 等人 (2010) 合成了一系列化合物,以评估其对人类肿瘤来源细胞系的体外抗增殖活性以及抑制 HIV-1 和 HIV-2 的能力。虽然没有观察到对 HIV 的活性,但一些化合物对特定的癌细胞系表现出显着的影响,这表明了进一步开发为抗癌剂的途径 (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010)。

抗菌剂合成

Al-Talib 等人 (2016) 研究了苯并噻唑的酰肼衍生物的合成,并评估了它们的体外抗菌活性。尽管没有观察到活性,但这项研究为苯并噻唑衍生物作为潜在抗菌剂的持续探索做出了贡献 (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets via various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis growth and survival .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may inhibit the growth and survival of mycobacterium tuberculosis .

生化分析

Biochemical Properties

It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural modifications present in 4-Chloro-2-piperazin-1-yl-benzothiazole .

Cellular Effects

Benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXITPMENARIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)

![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)

![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)

![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)

![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)